Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate
Overview
Description
Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives have been found to interact with various biological targets, including dna and topoisomerase ii .
Mode of Action
Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
It’s known that thiazole derivatives can influence various biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, it may bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with topoisomerase II can lead to cell cycle arrest and apoptosis in cancer cells . Furthermore, it may affect the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to DNA and interacts with topoisomerase II, leading to the formation of DNA double-strand breaks . This interaction results in the activation of DNA damage response pathways, ultimately causing cell cycle arrest and apoptosis. Additionally, it may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It may influence the activity of enzymes involved in DNA replication and repair, leading to changes in metabolic processes . Additionally, its interaction with specific cofactors can modulate the compound’s activity and stability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound may be transported across cell membranes via active or passive transport mechanisms, influencing its bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the nucleus, for example, can enhance its interaction with DNA and nuclear proteins, thereby modulating its effects on gene expression and cellular function.
Properties
IUPAC Name |
methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11(15)10-9(17-12(13)14-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBQNCMETFYWLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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